molecular formula C11H12F3NO3 B3199123 N-{1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine CAS No. 1016772-21-6

N-{1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine

Cat. No.: B3199123
CAS No.: 1016772-21-6
M. Wt: 263.21 g/mol
InChI Key: IWOCXHLWPPMDCS-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine is a chemical compound with the molecular formula C11H12F3NO3 and a molecular weight of 263.22 g/mol . This compound is known for its unique structure, which includes a trifluoroethoxy group and a methoxy group attached to a phenyl ring, along with an ethylidene-hydroxylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine typically involves the reaction of 3-methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The exact molecular pathways involved depend on the specific enzyme targets and the biological context .

Comparison with Similar Compounds

Similar Compounds

    N-{1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine: shares structural similarities with other hydroxylamine derivatives, such as:

Uniqueness

The presence of both trifluoroethoxy and methoxy groups in this compound imparts unique chemical properties, such as increased lipophilicity and enhanced stability. These features make it distinct from other hydroxylamine derivatives and contribute to its specific applications in research and industry .

Properties

IUPAC Name

(NE)-N-[1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO3/c1-7(15-16)8-3-4-9(10(5-8)17-2)18-6-11(12,13)14/h3-5,16H,6H2,1-2H3/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOCXHLWPPMDCS-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC(=C(C=C1)OCC(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC(=C(C=C1)OCC(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-{1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine
Reactant of Route 2
Reactant of Route 2
N-{1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine
Reactant of Route 3
Reactant of Route 3
N-{1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine
Reactant of Route 4
N-{1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine
Reactant of Route 5
Reactant of Route 5
N-{1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine
Reactant of Route 6
Reactant of Route 6
N-{1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.